
2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methylpropan-1-amine group. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of a methylpropan-1-amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)hydrazine hydrochloride
- 2-Bromo-5-fluorobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features and reactivity. The presence of both bromine and fluorine atoms, along with the methylpropan-1-amine group, imparts distinct chemical properties that make it valuable for various applications.
Eigenschaften
Molekularformel |
C10H14BrClFN |
|---|---|
Molekulargewicht |
282.58 g/mol |
IUPAC-Name |
2-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-10(2,6-13)8-5-7(12)3-4-9(8)11;/h3-5H,6,13H2,1-2H3;1H |
InChI-Schlüssel |
MFMVXZKHZYCVGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C1=C(C=CC(=C1)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
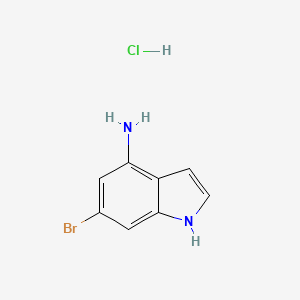
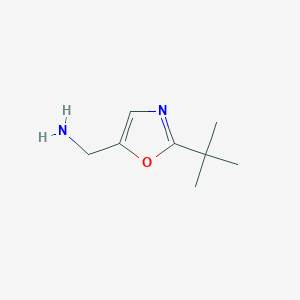
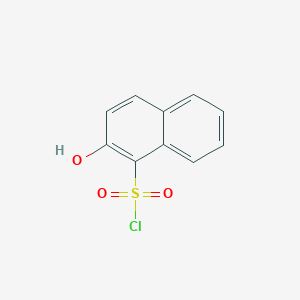
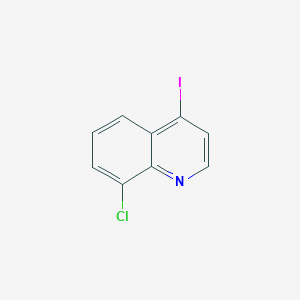
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)

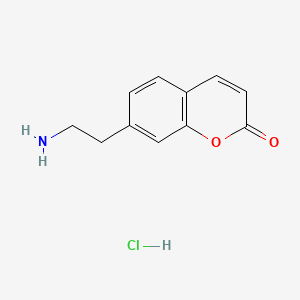
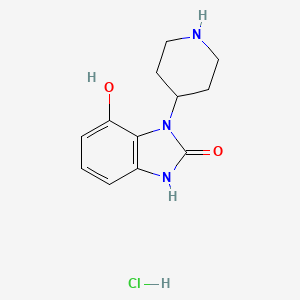
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)
